molecular formula C11H20N2O B1462728 1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one CAS No. 1154999-32-2

1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one

Katalognummer: B1462728
CAS-Nummer: 1154999-32-2
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: ALDVFXRJFRSXHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one is a piperidine-derived compound featuring a cyclopropylmethylamino substituent at the 4-position of the piperidine ring and an acetyl group at the 1-position.

Eigenschaften

IUPAC Name

1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13-6-4-11(5-7-13)12-8-10-2-3-10/h10-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDVFXRJFRSXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with the molecular formula C11H20N2OC_{11}H_{20}N_{2}O and a molecular weight of 196.29 g/mol. Its structure features a piperidine ring and a cyclopropylmethyl substituent, which suggest potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies indicate that the compound may have therapeutic effects, particularly in targeting neurological disorders due to its ability to modulate neurotransmitter systems. However, comprehensive studies on its mechanism of action remain limited.

Currently, the exact mechanism of action for this compound is not well-documented. Interaction studies suggest it binds to several receptors and enzymes, which could elucidate its pharmacological potential. Further research is needed to clarify these interactions and their implications for drug development.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-(4-(cyclopropylmethyl)piperidin-1-yl)-3-methylbutan-1-oneContains a piperidine ring and an amino groupMay exhibit different biological activity due to additional methyl group
1-(cyclopropylmethyl)piperidin-4-aminesSimilar piperidine structure but lacks ketone functionalityPrimarily studied for pharmacological properties
2-(2-{[(cyclopropylmethyl)amino]methyl}piperidin-1-yl)ethanamineContains an additional ethanamine moietyPotentially different pharmacokinetics compared to 1-{4...}

These compounds highlight the unique functional groups present in this compound, which could influence its biological activity and applications in drug development.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on structurally similar compounds has provided insights into potential therapeutic applications:

  • Neurological Disorders : Compounds with similar piperidine structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may also possess neuroprotective properties .
  • Receptor Binding Studies : Interaction studies indicate that this compound may exhibit varying affinities towards different receptors, which could be critical for developing targeted therapies .
  • Pharmacological Testing : Preliminary assays indicate potential low cytotoxicity and effective modulation of biological pathways, positioning it as a candidate for further pharmacological exploration .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s cyclopropylmethylamino group distinguishes it from related piperidine-ethanone derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-Ethanone Derivatives
Compound Name Substituent on Piperidine Molecular Weight Key Features/Applications Source
Target Compound 4-[(Cyclopropylmethyl)amino] 224.3 (calc.) Rigid cyclopropane; potential metabolic stability
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one 4-Phenylamino 218.3 Aromatic amino group; likely higher lipophilicity
1-{4-[(2-Aminoethyl)cyclopropylamino]piperidin-1-yl}-ethanone 4-[(2-Aminoethyl)cyclopropylamino] 225.33 Extended alkyl chain; enhanced solubility
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one 4-(Thiazol-isoxazol-phenyl) ~450 (est.) Bulky heterocyclic substituents; fungicidal activity
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one 4-Piperidin-1-ylphenyl 215.3 Phenyl-piperidine hybrid; enaminone precursor
Key Observations:
  • Cyclopropane Rigidity vs. Aromaticity: The cyclopropylmethyl group in the target compound may reduce metabolic oxidation compared to the phenylamino group in , which is prone to cytochrome P450-mediated degradation.
  • Bulk and Steric Effects : The thiazole-isoxazole-phenyl substituent in confers fungicidal activity but introduces steric hindrance, likely limiting blood-brain barrier penetration compared to the smaller cyclopropylmethyl group.

Pharmacokinetic and Toxicity Considerations

  • Toxicity: Piperidine derivatives with basic amino groups (e.g., ) may exhibit pH-dependent toxicity, necessitating careful ADMET profiling.

Vorbereitungsmethoden

Palladium-Catalyzed Amination and Acylation

One reported method involves palladium(II) acetate-catalyzed amination of 1-(2-aminoethyl)piperidin-4-ol with cyclopropylmethylamine derivatives, followed by acetylation to yield the target compound.

Reaction Conditions:

Parameter Details
Catalyst Palladium(II) acetate
Ligand Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
Base Caesium carbonate, triethylamine
Solvent Toluene
Temperature Reflux (approx. 110 °C)
Reaction Time Two cycles of 16 hours each
Workup Extraction with ethyl acetate, washing with NaCl solution, drying over MgSO4
Purification Preparative HPLC, bicarbonate cartridge treatment
Yield Approximately 30%

This method allows for selective amination and subsequent acetylation with good purity as confirmed by 1H-NMR and mass spectrometry.

Amide Bond Formation via Acid Chloride Intermediate

Another approach uses oxalyl chloride to convert carboxylic acid intermediates into acid chlorides, which then react with 1-(2-aminoethyl)piperidin-4-ol derivatives under mild conditions.

Reaction Conditions:

Parameter Details
Reagents Oxalyl chloride, DMF catalytic amount
Solvent Dichloromethane (DCM) followed by tetrahydrofuran (THF)
Base N,N-Diisopropylethylamine (Hunig’s base)
Temperature Room temperature
Reaction Time 2 hours for acid chloride formation; 16 hours for amide coupling
Workup Removal of volatiles, aqueous quench, preparative HPLC
Yield Up to 80%

This method is advantageous for its mild conditions and high yield, suitable for sensitive substrates.

Direct Coupling Using HATU and Base

For amide bond formation, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) coupling reagent is utilized with bases such as Hunig’s base or piperidine.

Reaction Conditions:

Parameter Details
Reagents HATU, Hunig’s base, piperidine
Solvent Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 3 hours initial stirring, followed by 18 hours post piperidine addition
Workup Partition between DCM and saturated NaHCO3, brine wash
Purification Preparative HPLC
Yield Approximately 11%

This method is useful for complex molecules where direct coupling is preferred, though yields can be moderate.

Comparative Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Palladium-catalyzed amination & acylation Pd(OAc)2, BINAP ligand, Cs2CO3, Et3N, toluene, reflux ~30 High selectivity, good purity Long reaction time, moderate yield
Acid chloride intermediate coupling Oxalyl chloride, DMF, DCM/THF, Hunig’s base, RT Up to 80 Mild conditions, high yield Requires acid chloride intermediate
HATU-mediated coupling HATU, Hunig’s base, piperidine, DMF, RT ~11 Suitable for complex substrates Lower yield, longer reaction time

Analytical Characterization Supporting Preparation

  • 1H-NMR Spectroscopy confirms the chemical shifts corresponding to the piperidine ring protons, cyclopropylmethyl group, and ethanone moiety.
  • Mass Spectrometry (ESI positive mode) shows molecular ion peaks consistent with the expected molecular weight (m/z ~ 182 for the amine precursor, higher for acetylated derivatives).
  • HPLC Retention Times vary depending on the method but provide purity confirmation.
  • Purification Techniques include preparative HPLC and bicarbonate cartridge treatment to remove acidic impurities.

Research Findings and Notes

  • The palladium-catalyzed method, despite moderate yield, is well-suited for scale-up due to operational simplicity and catalyst recyclability.
  • Acid chloride intermediate coupling is preferred for industrial applications where high yield and mild conditions are critical.
  • Direct HATU coupling is more common in medicinal chemistry research for rapid analog synthesis but may require optimization for yield.
  • The choice of base and solvent critically affects reaction efficiency and product purity.
  • Reaction times range from several hours to overnight, often under inert atmosphere to prevent oxidation.

Q & A

Q. What synthetic methodologies are established for 1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one, and how can reaction parameters be optimized?

Synthesis typically involves reductive amination or nucleophilic substitution. For example, Xu & Jing (2009) optimized a related piperidin-1-yl ethanone derivative by controlling stoichiometry and reaction temperature (80–100°C), validated via single-crystal X-ray diffraction . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Catalyst choice : NaBH(OAc)₃ improves selectivity in reductive amination.
  • Purification : Intermediate monitoring via TLC/HPLC ensures purity before final cyclization .

Q. What safety protocols are critical when handling this compound?

Safety measures align with GHS guidelines for piperidine derivatives:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks; transfer exposed individuals to fresh air .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are recommended for structural characterization?

Multi-modal approaches are essential:

  • NMR spectroscopy : Confirms substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula via ESI+ ionization .
  • X-ray crystallography : Provides unambiguous conformation analysis, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions often arise from assay variability. Methodological strategies include:

  • Standardized protocols : Fix variables like cell lines, solvent (DMSO concentration), and incubation time .
  • Orthogonal validation : Use complementary assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Meta-analysis : Aggregate data to identify trends, adjusting for confounding variables .

Q. What advanced techniques elucidate the compound’s receptor-binding mechanism?

Combinatorial approaches are recommended:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) .
  • Molecular dynamics simulations : Predict binding stability using software like AMBER, parameterized with crystallographic data .
  • Cryo-EM : Resolves receptor-ligand complexes at near-atomic resolution, requiring >95% sample purity .

Q. How should a structure-activity relationship (SAR) study be designed to identify pharmacophoric groups?

SAR strategies involve:

  • Analog synthesis : Modify substituents (e.g., cyclopropylmethyl to cyclohexyl) and assess activity shifts .
  • Pharmacophore mapping : Align active conformers using software (e.g., Schrodinger’s Phase) to identify critical interactions .
  • Multivariate regression : Isolate substituent effects by normalizing activity data to controls .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools : Use SwissADME or ADMETLab to estimate bioavailability, metabolic stability, and blood-brain barrier penetration.
  • Molecular docking : Screen analogs against target receptors (e.g., GPCRs) to prioritize synthesis .
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulates absorption/distribution using physicochemical properties (e.g., logP, pKa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.